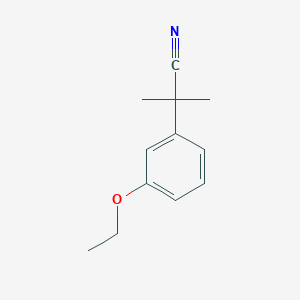
methyl 2-bromo-3-(tert-butoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-bromo-3-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H15BrO3. It is a brominated ester that features a tert-butoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl 2-bromo-3-(tert-butoxy)propanoate can be synthesized through the bromination of methyl 3-tert-butoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3-tert-butoxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of microchannel reactors, which allow for precise control of reaction parameters, is a common approach. This method reduces environmental impact and enhances the selectivity of the bromination process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Oxidation Reactions: Oxidation of methyl 2-bromo-3-tert-butoxypropanoate can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of methyl 3-tert-butoxypropanoate derivatives.
Reduction: Formation of methyl 3-tert-butoxypropanol.
Oxidation: Formation of methyl 3-tert-butoxypropanoic acid or methyl 3-tert-butoxypropanone.
Aplicaciones Científicas De Investigación
methyl 2-bromo-3-(tert-butoxy)propanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-3-tert-butoxypropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
- Methyl 2-bromo-2-methylpropanoate
- Methyl 2-bromo-3-methylbutanoate
- Methyl 2-bromo-3-ethoxypropanoate
Comparison: methyl 2-bromo-3-(tert-butoxy)propanoate is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its analogs. The tert-butoxy group also enhances the compound’s stability and reduces the likelihood of side reactions .
Propiedades
Fórmula molecular |
C8H15BrO3 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C8H15BrO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5H2,1-4H3 |
Clave InChI |
NQHJWUFRNXYFJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










methanone](/img/structure/B8592651.png)
![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)




